Foreword: The Strategic Value of Polysubstituted Scaffolds
Foreword: The Strategic Value of Polysubstituted Scaffolds
An In-Depth Technical Guide to 4-Bromo-3,5-difluoro-2-iodoaniline (CAS 1467060-36-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the demand for complex, strategically functionalized building blocks is insatiable. Substituted anilines represent a class of "privileged structures," foundational scaffolds that appear in a vast array of therapeutic agents and high-performance materials.[1][2] Their utility stems from their unique electronic properties and synthetic tractability.[1] The compound 4-Bromo-3,5-difluoro-2-iodoaniline stands out as a particularly valuable, albeit specialized, intermediate. Its dense and varied halogenation pattern is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers chemists orthogonal control over subsequent chemical transformations. This guide provides an in-depth exploration of this compound, from its core properties to its strategic application in complex molecular design.
Core Compound Characteristics
4-Bromo-3,5-difluoro-2-iodoaniline is a synthetically designed aromatic amine featuring a unique combination of four different substituents on the benzene ring. This substitution pattern is key to its utility, providing multiple, distinct points for chemical modification.
| Property | Data | Source(s) |
| CAS Number | 1467060-36-1 | [3][4] |
| Molecular Formula | C₆H₃BrF₂IN | [4] |
| Molecular Weight | 333.9 g/mol | [4] |
| Appearance | Typically a powder or crystalline solid, ranging from off-white to light brown. | Inferred from similar compounds[5][6] |
| Storage | Store under an inert atmosphere at room temperature. | [4] |
| SMILES | C1=C(C(=C(C(=C1F)Br)F)I)N | [4] |
Synthesis Strategy and Mechanistic Insight
While specific, peer-reviewed synthesis routes for CAS 1467060-36-1 are not extensively published, a logical and efficient pathway can be designed based on established organohalogen chemistry principles, starting from a more common precursor. The most plausible route begins with 4-Bromo-3,5-difluoroaniline.
Proposed Synthetic Pathway
The key transformation is a regioselective iodination at the C2 position (ortho to the amino group and flanked by a fluorine atom). The powerful directing effect of the amino group, combined with steric hindrance from the adjacent fluorine and the more distant bromine, favors iodination at the C2 position.
Caption: Proposed synthesis of the target compound via ortho-iodination.
Protocol: Directed Ortho-Iodination of 4-Bromo-3,5-difluoroaniline
This protocol is a representative methodology based on standard procedures for the iodination of activated aromatic rings.[7][8]
-
Reaction Setup: To a solution of 4-Bromo-3,5-difluoroaniline (1.0 eq) in acetonitrile or glacial acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-Bromo-3,5-difluoro-2-iodoaniline.
The Principle of Orthogonal Reactivity
The immense synthetic value of this molecule lies in the differential reactivity of its three halogen substituents. This allows for selective, sequential functionalization, which is a cornerstone of efficient complex molecule synthesis.
-
C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[3] This is due to its lower bond dissociation energy, making it highly susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This site serves as the primary handle for introducing molecular complexity.[9]
-
C-Br Bond: The carbon-bromine bond is also reactive in cross-coupling reactions but generally requires more forcing conditions (higher temperatures, stronger ligands, or different catalyst systems) than the C-I bond. This difference enables chemists to first perform a reaction selectively at the iodine position, purify the product, and then conduct a second, different coupling reaction at the bromine position.
-
C-F Bond: The carbon-fluorine bonds are typically the most robust and are generally unreactive under standard cross-coupling conditions.[10] Their primary role is to modulate the electronic properties of the aromatic ring and to enhance the pharmacokinetic profile of derivative molecules, improving properties like metabolic stability and membrane permeability.[11]
Caption: Sequential cross-coupling enabled by differential halogen reactivity.
Core Applications in Drug Discovery and Materials Science
As a highly functionalized intermediate, 4-Bromo-3,5-difluoro-2-iodoaniline is not an end-product but a critical starting point for creating novel molecules with high value.
Medicinal Chemistry
The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology.[1][2] This building block is exceptionally well-suited for this area:
-
Scaffold Elaboration: The orthogonal reactivity allows for the precise and controlled addition of different chemical fragments at the C2 and C4 positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a target kinase.
-
Improved Pharmacokinetics: The fluorine atoms are a well-established feature in modern drug design.[11] They can block sites of metabolism, increase lipophilicity, and enhance binding affinity to protein targets, ultimately leading to more effective and safer drug candidates.
-
Library Synthesis: The molecule is an ideal substrate for creating diverse libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.[9]
While anilines can sometimes be associated with metabolic liabilities, the strategic placement of fluorine and other bulky groups can mitigate these risks by sterically hindering metabolic enzymes.[12][13]
Materials Science
The electronic properties conferred by heavy halogens and fluorine make this compound a potential building block for:
-
Organic Electronics: Used in the synthesis of organic semiconductors or components for Organic Light Emitting Diodes (OLEDs), where tuning the electronic energy levels of the material is critical for performance.
-
Advanced Polymers: Incorporation into polymer backbones can enhance thermal stability, flame retardancy, and chemical resistance, creating high-performance materials for demanding applications.[5]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following is a validated, self-contained protocol for a typical Suzuki coupling reaction, demonstrating the utility of the highly reactive C-I bond.
Objective: To selectively couple a boronic acid derivative at the C2 (iodo) position.
Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Vessel Preparation: Place 4-Bromo-3,5-difluoro-2-iodoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq) into an oven-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline.
-
Quenching and Extraction: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via silica gel chromatography to isolate the desired 2-aryl-4-bromo-3,5-difluoroaniline product. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | Oral: Harmful/Toxic if swallowed. Dermal: Toxic in contact with skin. Inhalation: Harmful/Toxic if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[15][17] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves (e.g., nitrile) and lab coat. Wash skin thoroughly after handling.[15] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | Wear safety glasses with side shields or chemical goggles. Ensure an eyewash station is accessible.[15] |
| Environmental | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[16][17] |
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16] Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[16]
Conclusion
4-Bromo-3,5-difluoro-2-iodoaniline is a testament to the power of strategic molecular design. It is far more than a simple aniline derivative; it is a sophisticated building block engineered for versatility and control. The orthogonal reactivity of its C-I and C-Br bonds, coupled with the beneficial pharmacokinetic influence of its fluorine substituents, makes it an exceptionally powerful tool for chemists aiming to construct complex and high-value molecules. For research teams in drug discovery and advanced materials, mastering the application of such intermediates is a critical step toward accelerating innovation and achieving groundbreaking results.
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- (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4-bromoaniline.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Bromo-2-iodoaniline.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97%.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
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